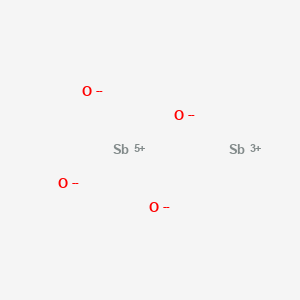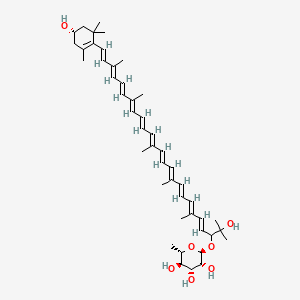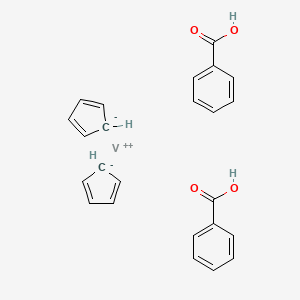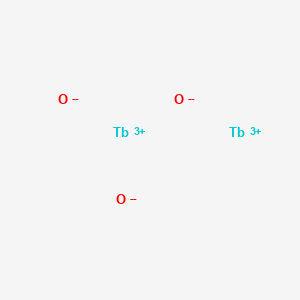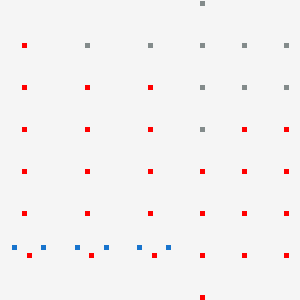
INDIUM FLUORIDE TRIHYDRATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indium Fluoride Trihydrate, also known as Indium (III) fluoride trihydrate or Indium trifluoride trihydrate, is a compound with the linear formula InF3 · 3H2O . It is a white solid and has a molecular weight of 225.86 .
Synthesis Analysis
Indium (III) fluoride is formed by the reaction of indium (III) oxide with hydrogen fluoride or hydrofluoric acid . It is used in the synthesis of non-oxide glasses .
Molecular Structure Analysis
Indium (III) fluoride has a rhombohedral crystal structure, very similar to that of rhodium (III) fluoride . Each Indium center is octahedral .
Chemical Reactions Analysis
Indium (III) fluoride is used in the synthesis of non-oxide glasses . It catalyzes the addition of trimethylsilyl cyanide (TMSCN) to aldehydes to form cyanohydrins .
Physical And Chemical Properties Analysis
Indium (III) fluoride trihydrate is a white solid . It is slightly soluble in water . It has a molecular weight of 225.86 and a molecular formula of F3H6InO3 .
Wissenschaftliche Forschungsanwendungen
Optoelectronic Applications
Indium Fluoride Trihydrate: is utilized in the production of indium oxide thin films . These thin films are integral to various optoelectronic devices due to their excellent electrical conductivity and transparency. They are used in liquid crystal displays (LCDs) , light-emitting diodes (LEDs) , and photovoltaic cells . The high purity of Indium Fluoride Trihydrate ensures the quality and efficiency of the thin films produced.
Fabrication of Non-Oxide Glasses
This compound plays a crucial role in synthesizing non-oxide glasses . These glasses are essential for advanced technologies, including fiber optics and laser technology . The unique properties of non-oxide glasses, such as their low phonon energy, make them suitable for these applications.
Quantum Dot Surface Treatment
Indium-based quantum dots: benefit from surface fluorination treatment using Indium Fluoride Trihydrate . This treatment enhances the photoluminescence quantum yield of the quantum dots, which is vital for their use in bioimaging and optoelectronics .
Catalyst in Organic Synthesis
Indium Fluoride Trihydrate acts as a catalyst in the chemoselective addition of trimethylsilyl cyanide (TMSCN) to aldehydes , forming cyanohydrins . This reaction is significant in organic synthesis, where cyanohydrins serve as valuable intermediates for producing amino acids, alpha-hydroxy acids, and other pharmaceuticals.
Electrolyte Additive in Li-Metal Batteries
The compound is researched as an electrolyte additive for Li-metal batteries . It can potentially enhance the cycling performance of these batteries, which are promising for high-energy-density storage solutions.
Medical and Biological Applications
Indium Fluoride Trihydrate, through its complexes, emits Auger electrons , making it suitable for a range of biological and medical applications . These include bioimaging , radiopharmaceuticals , and photodynamic chemotherapy . The properties of the complexes can vary depending on the primary ligand used in their synthesis, which allows for tailored applications in medicine.
Wirkmechanismus
Target of Action
Indium Fluoride Trihydrate, also known as Indium (III) Fluoride, primarily targets aldehydes . Aldehydes are organic compounds that play a crucial role in numerous biochemical processes.
Mode of Action
Indium Fluoride Trihydrate interacts with its targets by catalyzing the addition of trimethylsilyl cyanide (TMSCN) to aldehydes . This interaction results in the formation of cyanohydrins , which are organic compounds with a hydroxyl group and a nitrile group attached to the same carbon atom.
Pharmacokinetics
The compound’s solubility in water suggests that it may be absorbed and distributed in the body through the circulatory system
Result of Action
The primary result of Indium Fluoride Trihydrate’s action is the formation of cyanohydrins from aldehydes . Cyanohydrins are versatile compounds that can undergo further reactions to produce a variety of other organic compounds. Therefore, the action of Indium Fluoride Trihydrate can potentially influence a wide range of biochemical processes.
Action Environment
The action of Indium Fluoride Trihydrate can be influenced by various environmental factors. For instance, its solubility in water suggests that the compound’s action, efficacy, and stability may be affected by the hydration level of the environment. Additionally, the compound’s reactivity with aldehydes suggests that the presence and concentration of these targets in the environment can also influence the compound’s action.
Safety and Hazards
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of indium fluoride trihydrate can be achieved through a precipitation reaction between indium nitrate and sodium fluoride in the presence of water.", "Starting Materials": [ "Indium nitrate", "Sodium fluoride", "Water" ], "Reaction": [ "Dissolve indium nitrate in water to form a clear solution", "Add sodium fluoride to the solution and stir until the mixture becomes cloudy", "Continue stirring for several hours to allow the precipitation reaction to complete", "Filter the resulting solid and wash with water to remove any impurities", "Dry the solid at a low temperature to obtain indium fluoride trihydrate" ] } | |
CAS-Nummer |
14166-78-0 |
Molekularformel |
F3H6InO3 |
Molekulargewicht |
225.86 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




